molecular formula C31H43F6N9O12 B11934457 [8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)

[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)

Cat. No.: B11934457
M. Wt: 847.7 g/mol
InChI Key: CDDUWKKOPQABPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(RGDyK) trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cyclized and cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC). The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid .

Industrial Production Methods

Industrial production of Cyclo(RGDyK) trifluoroacetate follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers for efficient and high-throughput production. The final product is purified and characterized to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Cyclo(RGDyK) trifluoroacetate primarily undergoes substitution reactions due to the presence of functional groups such as amines, carboxylates, and hydroxyls. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Common Reagents and Conditions

Common reagents used in the reactions involving Cyclo(RGDyK) trifluoroacetate include trifluoroacetic acid, dimethyl sulfoxide (DMSO), and various coupling agents for peptide bond formation. The reactions are usually conducted at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving Cyclo(RGDyK) trifluoroacetate are typically modified peptides or conjugates with other molecules, such as fluorescent probes or radiolabels, for imaging and therapeutic applications .

Mechanism of Action

Cyclo(RGDyK) trifluoroacetate exerts its effects by binding to the αVβ3 integrin with high affinity. This binding inhibits the interaction between integrin αVβ3 and its natural ligands, thereby blocking integrin-mediated signaling pathways. The inhibition of these pathways can lead to reduced angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(RGDyK) trifluoroacetate is unique due to its specific amino acid sequence, which provides high selectivity and affinity for αVβ3 integrin. This selectivity makes it a valuable tool in research and therapeutic applications targeting integrin αVβ3 .

Properties

Molecular Formula

C31H43F6N9O12

Molecular Weight

847.7 g/mol

IUPAC Name

2-[8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)

InChI Key

CDDUWKKOPQABPG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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